molecular formula C10H12ClN3O B2942852 2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride CAS No. 2287300-62-1

2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride

Cat. No. B2942852
CAS RN: 2287300-62-1
M. Wt: 225.68
InChI Key: QIZBZROHOGRRPL-UHFFFAOYSA-N
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Description

“2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2287300-62-1 . It has a molecular weight of 225.68 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(4-cyanobenzyl)acetamide hydrochloride . The InChI code is 1S/C10H11N3O.ClH/c11-5-8-1-3-9(4-2-8)7-13-10(14)6-12;/h1-4H,6-7,12H2,(H,13,14);1H .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a melting point of 215-218 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Studies

A series of compounds related to 2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride have been synthesized for various research purposes. For instance, a comprehensive study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, suggesting potential clinical applications (Werbel et al., 1986). Similarly, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide highlighted the methodological advancements in the production of such compounds, shedding light on their potential utility in various scientific contexts (Zhong-cheng & Wan-yin, 2002).

Analytical Applications

AMACE1, a compound closely related to 2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride, was synthesized for use in trace organic analysis. Its utility in coupling to model analytes for oxidative sugar damage to DNA underscores the compound's significance in analytical chemistry (Lu & Giese, 2000).

Metabolism Studies

Research into the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has provided insights into the biochemical interactions and pathways of related compounds. This includes their conversion into various metabolites and the enzymes involved in these processes, which are critical for understanding their biotransformation and potential toxicological implications (Coleman et al., 2000).

Agricultural Chemistry

The soil reception and activity of acetochlor and related chloroacetamide herbicides, as affected by wheat straw and irrigation, have been studied to optimize their use in agricultural settings. These studies provide valuable information on the environmental behavior and efficacy of such compounds in weed control (Banks & Robinson, 1986).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-5-8-1-3-9(4-2-8)7-13-10(14)6-12;/h1-4H,6-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZBZROHOGRRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride

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